molecular formula C14H13ClN4O3 B4242070 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE

5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE

Cat. No.: B4242070
M. Wt: 320.73 g/mol
InChI Key: SLSGFEUDZXHQIU-UHFFFAOYSA-N
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Description

5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetylamino group, a chloro substituent, a methoxy group, and a pyrimidinylbenzamide moiety.

Preparation Methods

The synthesis of 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with 2-chloropyrimidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. After the reaction is complete, the product is purified using column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro substituent in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

    Hydrolysis: The acetylamino group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Scientific Research Applications

5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-pyrimidin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O3/c1-8(20)18-11-7-12(22-2)9(6-10(11)15)13(21)19-14-16-4-3-5-17-14/h3-7H,1-2H3,(H,18,20)(H,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSGFEUDZXHQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NC=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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